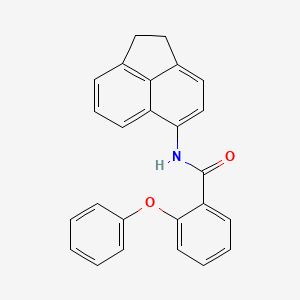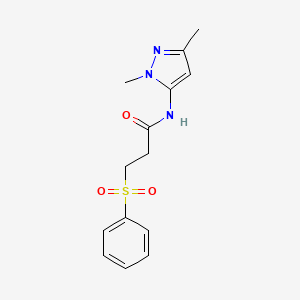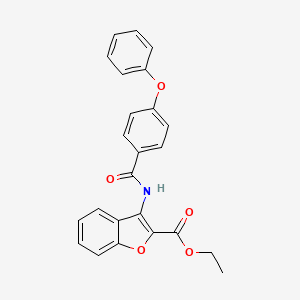
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide (MDIC) is a cyclopropane-containing compound with an isoindole ring structure. It has been studied extensively for its potential uses in drug discovery, medicinal chemistry, and laboratory research. MDIC has been found to possess a range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. In addition, MDIC has been found to possess a range of biochemical and physiological effects, which make it an attractive target for further research and development.
Applications De Recherche Scientifique
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide has been studied extensively for its potential uses in drug discovery, medicinal chemistry, and laboratory research. In particular, this compound has been found to possess a range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. In addition, this compound has been found to possess a range of biochemical and physiological effects, which make it an attractive target for further research and development.
Mécanisme D'action
The mechanism of action of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide is not fully understood. However, it is believed that this compound acts by targeting specific proteins and enzymes involved in the regulation of cellular processes. For example, this compound has been found to inhibit the activity of certain kinases, which are involved in the regulation of cell proliferation and apoptosis. In addition, this compound has been found to bind to certain receptors, which can modulate the activity of various signaling pathways.
Biochemical and Physiological Effects
This compound has been found to possess a range of biochemical and physiological effects. For example, this compound has been found to inhibit the activity of certain kinases, which are involved in the regulation of cell proliferation and apoptosis. In addition, this compound has been found to bind to certain receptors, which can modulate the activity of various signaling pathways. Furthermore, this compound has been found to possess anti-inflammatory and anti-cancer properties, as well as to possess anti-microbial activity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide has several advantages and limitations for use in laboratory experiments. The main advantage of this compound is that it is relatively easy to synthesize and purify, making it suitable for use in a variety of laboratory experiments. In addition, this compound is relatively stable, making it suitable for use in long-term experiments. However, this compound is relatively insoluble in water, which can limit its use in certain experiments. Furthermore, this compound has a relatively short half-life, which can limit its use in long-term experiments.
Orientations Futures
The potential applications of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide are vast, and there are several potential future directions for research and development. For example, further research into the mechanism of action of this compound could lead to the development of more effective and specific drugs. In addition, further research into the biochemical and physiological effects of this compound could lead to the development of new therapeutic strategies. Furthermore, further research into the structure and synthesis of this compound could lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into the pharmacokinetics of this compound could lead to the development of more effective and specific drug delivery systems.
Méthodes De Synthèse
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide can be synthesized using a variety of methods. The most common method involves the reaction of an isoindole-containing compound with a cyclopropane-containing compound in the presence of a base. The reaction is typically carried out at room temperature and can be completed in minutes. The resulting product is a cyclopropane-containing isoindole-ring structure, which is then purified and characterized.
Propriétés
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-15-12(17)8-3-2-4-9(10(8)13(15)18)14-11(16)7-5-6-7/h2-4,7H,5-6H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFGDVTUPGTYRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B6524205.png)

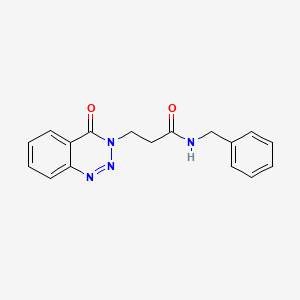

![9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B6524222.png)
![methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate](/img/structure/B6524241.png)
![N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B6524242.png)

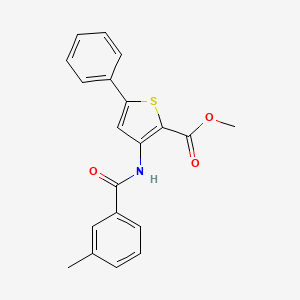
![[cyclohexyl(methyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B6524265.png)
